Product packaging for N-Desmethyleclanamine(Cat. No.:CAS No. 116271-40-0)

N-Desmethyleclanamine

Cat. No.: B038577
CAS No.: 116271-40-0
M. Wt: 315.2 g/mol
InChI Key: DJHNZQSKIXGMRQ-ZIAGYGMSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Desmethyleclanamine is a significant metabolite of Eclanamine, making it a critical reference standard in pharmacokinetic and metabolic studies. Its primary research value lies in elucidating the metabolic pathways and biotransformation processes of its parent compound, which is investigated for its potential pharmacological properties. Researchers utilize this compound as an analytical standard in liquid chromatography-mass spectrometry (LC-MS) and high-performance liquid chromatography (HPLC) methods to quantify drug exposure, understand clearance mechanisms, and assess metabolic stability in vitro. The formation of this N-desmethyl metabolite, mediated by cytochrome P450 enzymes, provides key insights into the structural motifs susceptible to oxidative metabolism, information that is vital in the early stages of drug discovery and development. This compound is essential for scientists engaged in analytical chemistry, drug metabolism and pharmacokinetics (DMPK), and toxicology research, providing reliable data to support the development of safer and more effective pharmaceutical agents.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H20Cl2N2O B038577 N-Desmethyleclanamine CAS No. 116271-40-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

116271-40-0

Molecular Formula

C15H20Cl2N2O

Molecular Weight

315.2 g/mol

IUPAC Name

N-(3,4-dichlorophenyl)-N-[(1R,2R)-2-(methylamino)cyclopentyl]propanamide

InChI

InChI=1S/C15H20Cl2N2O/c1-3-15(20)19(14-6-4-5-13(14)18-2)10-7-8-11(16)12(17)9-10/h7-9,13-14,18H,3-6H2,1-2H3/t13-,14-/m1/s1

InChI Key

DJHNZQSKIXGMRQ-ZIAGYGMSSA-N

SMILES

CCC(=O)N(C1CCCC1NC)C2=CC(=C(C=C2)Cl)Cl

Isomeric SMILES

CCC(=O)N([C@@H]1CCC[C@H]1NC)C2=CC(=C(C=C2)Cl)Cl

Canonical SMILES

CCC(=O)N(C1CCCC1NC)C2=CC(=C(C=C2)Cl)Cl

Other CAS No.

116271-40-0

Synonyms

N-demethyleclanamine
N-desmethyleclanamine
N-desmonomethyleclanamine

Origin of Product

United States

Synthesis and Derivatization Strategies for N Desmethyleclanamine

Retrosynthetic Analysis Approaches for N-Desmethyleclanamine

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. wikipedia.org This process helps in planning a synthetic route by identifying key bond disconnections and strategic transformations. wikipedia.orge3s-conferences.org

For this compound, a logical retrosynthetic approach would involve the disconnection of the N-alkyl group, leading back to a primary amine precursor. This simplifies the target molecule significantly. Further disconnections can then be envisioned based on the core structure of eclanamine (B1211493). The power of this analysis lies in its ability to reveal multiple potential synthetic pathways, which can then be evaluated based on feasibility, efficiency, and the availability of starting materials. wikipedia.org The goal is to achieve structural simplification in a logical and straightforward manner. wikipedia.org

A key consideration in the retrosynthesis of any amine is the management of the nitrogen functionality. Protecting group strategies are often employed to prevent unwanted side reactions during the synthesis of the carbon skeleton. The choice of protecting group is critical and must be compatible with the reaction conditions of the subsequent steps.

Methodologies for this compound Chemical Synthesis

The chemical synthesis of this compound can be approached through various established and novel methodologies. These methods often involve the synthesis of a suitable precursor followed by specific reactions to introduce or modify the N-alkyl group.

Established Synthetic Routes for this compound Precursors

The synthesis of precursors for this compound is intrinsically linked to the synthesis of eclanamine itself. A common strategy for creating N-desmethyl compounds is the demethylation of the parent tertiary amine.

One established method for N-demethylation is the von Braun reaction . However, this method can sometimes lead to product decomposition, especially when acid-catalyzed hydrolysis is required for the final step. nih.gov A more successful and milder approach involves the formation of an N-formyl precursor, followed by hydrolysis. For instance, hydrolysis of an N-formyl precursor using ethanolic potassium hydroxide (B78521) has been shown to be an effective method for generating the corresponding secondary amine. nih.gov

Novel Synthetic Methodologies in this compound Analog Development

The development of novel synthetic methodologies is driven by the need for more efficient, selective, and environmentally friendly processes. In the context of this compound analog development, modern synthetic techniques can offer significant advantages.

For example, recent advancements in catalysis, such as the use of transition metal catalysts, can enable the direct C-H amination of hydrocarbon skeletons, providing a more direct route to amine-containing molecules. While not yet specifically reported for this compound, these methods hold promise for future synthetic efforts.

Furthermore, the use of flow chemistry can offer improved control over reaction parameters, leading to higher yields and purities. This technology is particularly well-suited for multi-step syntheses and could be applied to the production of this compound and its analogs on a larger scale.

Chemoenzymatic Synthesis Applications in this compound Production

Chemoenzymatic synthesis combines the advantages of chemical synthesis with the high selectivity and mild reaction conditions of enzymatic transformations. nih.gov This approach can be particularly useful for the synthesis of complex molecules like this compound, where stereoselectivity is often a critical factor. nih.gov

Enzymes, such as transaminases, can be used to introduce amine groups with high stereocontrol. For instance, a ketone precursor to this compound could be selectively aminated using a transaminase and an amine donor. This would avoid the need for chiral separations or complex asymmetric syntheses.

Glycosyltransferases are another class of enzymes that could be employed in a chemoenzymatic approach to generate glycosylated analogs of this compound. nih.govrsc.org By starting with a chemically synthesized aglycone, a variety of sugar moieties could be attached enzymatically to create a library of glyco-conjugates for biological evaluation. nih.gov The combination of chemical synthesis for the core structure and enzymatic modification for diversification is a powerful strategy in modern drug discovery. nih.govnorthwestern.edu

Synthetic Approaches for this compound Analogues and Derivatives

The synthesis of analogues and derivatives of this compound is essential for exploring the structure-activity relationships of this class of compounds. A common strategy for creating analogs is to modify the N-substituent.

Starting from this compound, which is a secondary amine, a variety of substituents can be introduced via N-alkylation . For example, direct alkylation using an alkyl halide, such as cyclopropylmethyl bromide, in the presence of a mild base like sodium bicarbonate, can be used to generate the corresponding N-alkylated derivative. nih.gov

Another approach to derivatization is to modify the core scaffold of the molecule. This could involve the introduction of new functional groups or the alteration of existing ring systems. These modifications would typically be incorporated during the synthesis of the precursor, prior to the final N-demethylation or N-alkylation step.

The table below summarizes some potential synthetic transformations for generating this compound analogues.

Transformation Reagents and Conditions Product Type
N-AlkylationAlkyl halide, Base (e.g., NaHCO₃)N-Alkyl analogue
N-AcylationAcyl chloride or Anhydride, BaseN-Acyl derivative
Reductive AminationAldehyde or Ketone, Reducing agent (e.g., NaBH₃CN)N-Alkyl analogue
SulfonylationSulfonyl chloride, BaseN-Sulfonyl derivative

These synthetic strategies provide a versatile toolkit for the generation of a diverse range of this compound analogues, which can then be evaluated for their biological activity.

Structure Activity Relationship Sar Studies of N Desmethyleclanamine Analogues

Design Principles for N-Desmethyleclanamine SAR Investigations

Specific design principles for SAR investigations of this compound are not detailed in the available literature. Generally, such studies would be guided by the known biological activity of the parent compound, Eclanamine (B1211493). The design of analogues would likely involve systematic modifications of the key structural features of the this compound scaffold. These would typically include:

Substitution on the Aromatic Rings: Introducing various substituents (e.g., electron-donating or electron-withdrawing groups) at different positions on the two phenyl rings to probe the electronic and steric requirements for optimal activity.

Modification of the Cycloheptanone (B156872) Ring: Altering the size or conformation of the seven-membered ring to understand its role in receptor binding.

Alterations at the Nitrogen Atom: Investigating the impact of the secondary amine by introducing different alkyl or functional groups to explore how this influences potency and selectivity. The primary difference between Eclanamine and this compound lies at this position (N-methyl vs. N-H), making this a critical point for SAR exploration.

Without specific studies, it is hypothesized that the design would aim to enhance affinity for monoamine transporters while potentially modulating selectivity between them (e.g., for norepinephrine, serotonin, and dopamine (B1211576) transporters).

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound

No specific QSAR models for this compound were found in the reviewed literature. QSAR studies are computational methods that build mathematical relationships between the chemical structure of a series of compounds and their biological activity. wikipedia.orgnih.gov For a QSAR model to be developed for this compound analogues, a dataset of compounds with measured biological activities (e.g., IC50 values for transporter inhibition) would be required.

A hypothetical QSAR study would involve:

Data Set Compilation: Synthesizing a series of this compound analogues and measuring their biological activity.

Descriptor Calculation: Calculating various molecular descriptors for each analogue, which quantify their physicochemical properties (e.g., lipophilicity, electronic properties, and steric parameters).

Model Development: Using statistical methods to build a regression model that correlates the descriptors with the biological activity.

Validation: Rigorously validating the model's predictive power.

Such a model would be invaluable for predicting the activity of new, unsynthesized analogues, thereby streamlining the drug discovery process.

Exploration of Structural Modifications and Their Impact on Molecular Interactions

While one publication notes that Eclanamine (U-48753) is an analogue of another compound and acts as a potent antidepressant by blocking biogenic amine uptake, it does not provide a systematic exploration of structural modifications for either Eclanamine or its N-desmethyl derivative. ethernet.edu.et

A theoretical exploration of structural modifications and their potential impact is presented in the table below. This table is based on general medicinal chemistry principles applied to the this compound scaffold, as specific experimental data is unavailable.

Compound/Analogue Modification from this compound Hypothesized Impact on Molecular Interactions
This compound-Baseline secondary amine interaction with target protein (e.g., hydrogen bonding).
EclanamineAddition of a methyl group to the nitrogen atom.May enhance lipophilicity and alter steric interactions in the binding pocket. Could potentially increase or decrease affinity/selectivity depending on the pocket's size and nature.
4-Fluoro-N-DesmethyleclanamineAddition of a fluorine atom to the para-position of one phenyl ring.Could alter electronic properties and potentially form specific interactions (e.g., halogen bonds), possibly affecting binding affinity.
2-Methoxy-N-DesmethyleclanamineAddition of a methoxy (B1213986) group to the ortho-position of one phenyl ring.Introduces a bulky, electron-donating group that could cause steric clashes or form new hydrogen bonds, significantly impacting conformation and binding.

This table is hypothetical and for illustrative purposes only, as specific experimental data for these analogues could not be located.

Conformational Analysis and Bioactive Conformation of this compound Derivatives

There is no specific information available regarding the conformational analysis or the identified bioactive conformation of this compound derivatives. Conformational analysis is the study of the different 3D arrangements a molecule can adopt through rotation around its single bonds. rsc.org Identifying the bioactive conformation—the specific 3D shape a molecule adopts when it binds to its biological target—is crucial for rational drug design.

This analysis is typically performed using a combination of experimental techniques like NMR spectroscopy and computational methods such as molecular mechanics and quantum mechanics calculations. nih.govauremn.org.br For this compound, such an analysis would focus on the orientation of the two phenyl rings relative to the cycloheptanone core and the conformation of the seven-membered ring itself. Understanding these features would allow for the design of more rigid analogues that are "pre-organized" in the bioactive conformation, potentially leading to higher binding affinity.

Molecular Interactions of N Desmethyleclanamine

Theoretical Frameworks for N-Desmethyleclanamine Molecular Recognition

Molecular recognition is the process by which molecules, such as a ligand and a protein, selectively bind to each other through non-covalent interactions. nih.govresearchgate.net The theoretical underpinnings of how this compound recognizes its biological partners can be understood through several established models. These frameworks provide a conceptual basis for interpreting the specificity and affinity of its binding.

One of the foundational concepts is the "lock-and-key" model, which posits that the ligand (the "key") fits into a structurally complementary and rigid binding site on the receptor (the "lock"). A more dynamic and widely accepted model is the "induced fit" theory. This theory suggests that the binding of a ligand can cause conformational changes in both the ligand and the receptor, leading to a more optimal and tighter interaction. For a flexible molecule like this compound, the induced fit model is likely more representative of its interactions with target proteins.

Modern computational approaches, such as molecular dynamics (MD) simulations and docking studies, provide powerful tools to explore these interactions at an atomic level. nih.gov These methods can simulate the dynamic process of this compound approaching and binding to a receptor, helping to predict the most stable binding poses and estimate the binding free energy. The Reference Interaction Site Model (RISM) and its three-dimensional version (3D-RISM) are statistical mechanics theories for molecular liquids that can also be applied to understand the molecular recognition process, particularly the role of the solvent in mediating the binding. nih.gov

Elucidation of this compound Binding Sites and Affinities

Identifying the specific binding sites of this compound and quantifying its binding affinity are critical steps in understanding its pharmacological effects. While detailed studies specifically on this compound are limited, we can infer potential interactions from its parent compound, eclanamine (B1211493), which was investigated for its effects on platelet aggregation and thromboxane (B8750289) synthase activity. researchgate.net

Binding sites are typically pockets or grooves on the surface of a protein or enzyme, characterized by a specific arrangement of amino acid residues that can form non-covalent bonds with the ligand. nih.gov For this compound, these sites would likely involve a combination of hydrophobic pockets to accommodate its non-polar regions and strategically placed polar residues to interact with its functional groups.

ParameterDescriptionRelevance to this compound
Binding Site The specific region on a biological target (e.g., receptor, enzyme) where a ligand binds.The precise amino acid residues within a target protein that interact with this compound.
Affinity The strength of the binding interaction between a ligand and its target.Quantifies how tightly this compound binds to its target, often expressed as Kd, Ki, or IC50.
Kd (Dissociation Constant) The concentration of ligand at which half of the binding sites are occupied at equilibrium.A lower Kd value would indicate a stronger binding affinity for this compound.
Ki (Inhibition Constant) The concentration of an inhibitor required to produce half-maximum inhibition.Would be used to quantify the potency of this compound if it acts as an enzyme inhibitor.
IC50 (Half maximal inhibitory concentration) The concentration of an inhibitor that causes 50% inhibition of a specific biological or biochemical function.Provides a functional measure of the potency of this compound.

Analysis of Intermolecular Forces in this compound Complexes

The binding of this compound to its biological targets is mediated by a combination of intermolecular forces. wikipedia.org These non-covalent interactions, while individually weak compared to covalent bonds, collectively contribute to the stability and specificity of the ligand-receptor complex. wikipedia.orglibretexts.org

Hydrogen bonds are a crucial type of dipole-dipole interaction that occurs when a hydrogen atom is shared between two electronegative atoms, typically oxygen or nitrogen. libretexts.orgbyjus.com In a biological context, the amino acid side chains and the peptide backbone of a protein provide numerous opportunities for hydrogen bonding. colostate.edu

This compound possesses a secondary amine group (-NH-), which can act as a hydrogen bond donor. The nitrogen atom in this group also has a lone pair of electrons, allowing it to function as a hydrogen bond acceptor. libretexts.orgcolostate.edu These characteristics enable this compound to form specific hydrogen bonds with appropriate residues, such as aspartate, glutamate, serine, or threonine, within its binding site. The directionality and optimal geometry of these bonds contribute significantly to the specificity of molecular recognition. colostate.edu

Van der Waals forces are transient, weak electrical attractions between atoms. They arise from temporary fluctuations in electron distribution, creating instantaneous dipoles. stackexchange.comchemistrysteps.com These forces are present in all molecular interactions and are particularly important for the close packing of molecules in a binding site.

Hydrophobic interactions describe the tendency of non-polar molecules or parts of molecules to aggregate in an aqueous environment. libretexts.org This is not a true bond but rather an entropically driven effect that results from the disruption of the hydrogen-bonding network of water. libretexts.orglu.se The non-polar, hydrocarbon portions of this compound are likely to be buried within hydrophobic pockets of its target protein, shielded from the surrounding water. nih.gov The strength of these interactions generally increases with the size of the non-polar surface area. libretexts.org

Interaction TypeDescriptionRole in this compound Binding
Van der Waals Forces Weak, short-range electrostatic attractive forces between uncharged molecules, arising from transient fluctuations in electron distribution.Contribute to the overall stability of the complex by allowing close packing of atoms at the binding interface.
Hydrophobic Interactions The tendency of non-polar substances to aggregate in aqueous solution and exclude water molecules.Drive the non-polar parts of this compound into hydrophobic pockets of the target protein, contributing significantly to binding affinity.

Electrostatic interactions occur between charged or polar molecules. nih.gov These forces are fundamental to molecular recognition and can be either attractive or repulsive. libretexts.org For this compound, which can be protonated at physiological pH, its positive charge can form strong, long-range electrostatic interactions with negatively charged amino acid residues like aspartate or glutamate. This type of interaction is known as a salt bridge and can be a major contributor to the binding energy. nih.gov Dipole-dipole interactions between the polar functional groups of this compound and polar residues in the binding site also fall under this category. chemistrysteps.com

Dynamic Aspects of this compound-Target Interactions

The interaction between this compound and its biological target is not a static event. Both the ligand and the protein are flexible entities, and their interaction is a dynamic process. nih.gov Upon binding, both molecules can undergo conformational changes to achieve a more stable complex, a concept central to the induced-fit model of molecular recognition.

Molecular dynamics simulations are particularly useful for studying these dynamic aspects. They can reveal how the ligand and protein move and fluctuate over time, the stability of key intermolecular interactions, and the role of water molecules in mediating the binding process. Understanding these dynamics is crucial for a complete picture of how this compound interacts with its targets and can provide insights into the kinetics of binding and dissociation.

Mechanistic Investigations of N Desmethyleclanamine S Action

Biochemical Pathway Modulation by N-Desmethyleclanamine

There is no specific information available in the scientific literature detailing the modulation of biochemical pathways by this compound. Research on the metabolites of other psychoactive compounds, such as N-desmethylclozapine, shows that they can significantly modulate signaling pathways, for instance by potentiating NMDA receptor activity through M1 muscarinic receptor activation. nih.govnih.gov However, similar dedicated studies on this compound have not been published.

Enzymatic Inhibition and Activation Mechanisms of this compound

The mechanisms of enzymatic inhibition or activation by this compound have not been characterized. Enzyme inhibition is a critical mechanism for many therapeutic agents and can be reversible or irreversible. libretexts.orgnih.gov Inhibitors can act through various modes, including competitive, non-competitive, and uncompetitive inhibition, which can be distinguished through kinetic studies. khanacademy.orgwikipedia.org For example, some compounds act as mechanism-based inhibitors, where the enzyme itself catalyzes the formation of a potent inhibitor. nih.gov Without experimental data, it is unknown if this compound interacts with any enzymes in such a manner.

Receptor-Ligand Binding Dynamics and Signaling Pathways

Specific data on the receptor-ligand binding dynamics and the associated signaling pathways for this compound are not available. The study of receptor binding is fundamental to pharmacology and involves quantifying the affinity and kinetics of a ligand for its receptor. wikipedia.orgnih.gov While its parent compound, Eclanamine (B1211493), is known to interact with monoamine transporters, the binding profile of this compound at various receptors has not been reported.

Allosteric Modulation by this compound

There is no evidence in the current body of scientific literature to suggest that this compound functions as an allosteric modulator. Allosteric modulators bind to a site on a receptor that is distinct from the primary (orthosteric) binding site, causing a conformational change that can enhance or diminish the receptor's activity. nih.gov This mechanism is of significant interest in drug development. Studies on N-desmethylclozapine have shown it to be an allosteric agonist at the muscarinic M1 receptor, but similar investigations have not been conducted for this compound. nih.gov

Due to the absence of specific research data on the mechanistic actions of this compound, a detailed analysis and data tables as requested cannot be provided.

Computational Modeling and Simulation in N Desmethyleclanamine Research

Molecular Docking and Virtual Screening for N-Desmethyleclanamine Target Identification

No specific molecular docking or virtual screening studies for this compound are present in the available literature. Such research would theoretically involve screening large libraries of biological targets to identify potential proteins with which this compound could interact, providing hypotheses about its mechanism of action.

Molecular Dynamics Simulations of this compound-Biomolecule Complexes

There are no published molecular dynamics simulation studies that detail the behavior of this compound when complexed with a biomolecule. These simulations would typically be used to investigate the stability of the ligand-protein interaction, conformational changes, and the thermodynamics of binding over time.

Quantum Mechanical Approaches to this compound Reactivity

No literature detailing the use of quantum mechanical methods to study the electronic structure and reactivity of this compound could be located. Such studies would provide insight into the molecule's chemical properties, reaction mechanisms, and metabolic fate at a subatomic level.

Cheminformatics and QSAR Applications in this compound Design

A search for cheminformatics or Quantitative Structure-Activity Relationship (QSAR) studies involving this compound or its analogues yielded no results. QSAR models are used to correlate the chemical structure of compounds with their biological activity, aiding in the design of more potent derivatives.

Artificial Intelligence and Machine Learning in this compound Discovery

There is no evidence of artificial intelligence or machine learning models being developed or applied specifically for the discovery or optimization of this compound. These advanced computational tools are increasingly used for tasks such as predicting compound properties, identifying novel drug candidates, and designing synthetic pathways.

Table of Compounds Mentioned

Analytical Methodologies for N Desmethyleclanamine Research

Spectroscopic Techniques for N-Desmethyleclanamine Characterization in Research Settings

Spectroscopic methods are indispensable for elucidating the molecular structure and confirming the identity of this compound. These techniques rely on the interaction of electromagnetic radiation with the molecule to generate unique spectral fingerprints.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the definitive structural elucidation of organic molecules like this compound. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within the molecule.

While specific NMR data for this compound is not widely published in readily accessible literature, the expected spectral features can be inferred from its chemical structure.

Expected ¹H NMR Spectral Data:

Proton Type Expected Chemical Shift (ppm) Multiplicity Notes
Aromatic Protons7.0 - 8.0MultipletThe phenyl ring protons would exhibit complex splitting patterns due to their coupling with each other.
Methine Proton (CH-N)3.0 - 4.0MultipletThe proton on the carbon adjacent to the nitrogen atom.
Methylene Protons (Cyclopentane)1.5 - 2.5MultipletsThe protons of the cyclopentane (B165970) ring would show complex overlapping signals.
Methyl Proton (N-CH₃)2.0 - 3.0SingletThe single methyl group attached to the nitrogen would appear as a singlet.
Amine Proton (NH)VariableBroad SingletThe chemical shift of the N-H proton is highly dependent on solvent and concentration.

Expected ¹³C NMR Spectral Data:

Carbon Type Expected Chemical Shift (ppm)
Aromatic Carbons110 - 150
Carbonyl Carbon (Amide)160 - 180
Methine Carbon (CH-N)50 - 70
Methylene Carbons (Cyclopentane)20 - 40
Methyl Carbon (N-CH₃)30 - 40

Mass Spectrometry (MS) for Identification and Quantitation

Mass Spectrometry (MS) is a highly sensitive technique used to determine the molecular weight and elemental composition of a molecule, as well as to gain structural information through fragmentation analysis. For this compound, MS is critical for its unambiguous identification in biological matrices and for quantitative analysis, often in conjunction with a chromatographic separation method.

Key mass spectrometric data for this compound would include the molecular ion peak ([M]⁺) corresponding to its molecular weight, and a characteristic fragmentation pattern. The fragmentation pattern arises from the breakdown of the molecular ion into smaller, charged fragments, providing a structural fingerprint of the molecule.

Anticipated Mass Spectrometry Fragmentation:

Molecular Ion Peak (M⁺): The mass corresponding to the exact molecular weight of the this compound molecule.

Key Fragment Ions: Fragmentation would likely occur at the weaker bonds, such as the amide bond and the bonds adjacent to the nitrogen atom and the cyclopentane ring. Common fragmentation pathways for similar amine-containing compounds often involve the loss of the methyl group or cleavage of the cyclopentane ring.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary information for the characterization of this compound.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. This technique is particularly useful for identifying the presence of specific functional groups.

Expected IR Absorption Bands for this compound:

Functional Group Characteristic Absorption Range (cm⁻¹)
N-H Stretch (Amine)3300 - 3500
C=O Stretch (Amide)1630 - 1680
Aromatic C=C Stretch1450 - 1600
C-N Stretch1000 - 1350
C-H Stretch (Aromatic and Aliphatic)2850 - 3100

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to electronic transitions. This technique is particularly useful for compounds containing chromophores, such as aromatic rings and carbonyl groups. The UV spectrum of this compound would be expected to show absorption maxima (λmax) characteristic of its substituted benzene (B151609) and amide chromophores. The use of UV spectrophotometry has been noted in the context of HPLC detection for eclanamine (B1211493) and its metabolites.

Chromatographic Separation Methods for this compound Analysis

Chromatographic methods are essential for separating this compound from its parent compound, other metabolites, and endogenous components in complex biological samples, enabling accurate quantification and analysis.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis of non-volatile and thermally labile compounds like this compound. A specific HPLC method has been developed for the determination of eclanamine and its metabolites, including this compound, in urine. rsc.org

This method employs a cyanopropylsilane extraction column for sample preparation. The chromatographic separation is achieved on a Supelcosil LC-CN column with an isocratic mobile phase consisting of acetonitrile (B52724) and water (35:65, v/v) containing 0.01 M triethylamine, with the pH adjusted to 7.0 with phosphoric acid. rsc.org Detection is performed using a UV spectrophotometer. rsc.org This validated method demonstrates good linearity, precision, and reproducibility, with a detection limit of 0.5 ng/ml for this compound. rsc.org

Table of HPLC Method Parameters:

Parameter Specification
Column Supelcosil LC-CN
Mobile Phase Acetonitrile:Water (35:65, v/v) with 0.01 M triethylamine, pH 7.0
Detection UV Spectrophotometry
Detection Limit 0.5 ng/ml
Linear Range 5 to 500 ng/ml

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile compounds. While direct GC analysis of this compound may be challenging due to its polarity and relatively high molecular weight, derivatization can be employed to increase its volatility and thermal stability. Common derivatization strategies for amines include acylation or silylation.

A typical GC analysis would involve:

Derivatization: Reaction of the analyte with a suitable agent to create a more volatile derivative.

Injection: Introduction of the derivatized sample into the GC system.

Separation: Separation of the derivatized this compound from other components on a capillary column.

Detection: Detection of the eluted compound, often using a flame ionization detector (FID) or a mass spectrometer (GC-MS).

While a specific GC method for this compound is not prominently documented, the general principles of amine analysis by GC suggest that a properly developed method could serve as a viable analytical tool.

Supercritical Fluid Chromatography (SFC)

Supercritical Fluid Chromatography (SFC) stands as a powerful alternative to traditional high-performance liquid chromatography (HPLC) for the analysis of pharmaceutical compounds, including metabolites like this compound. europeanpharmaceuticalreview.comtandfonline.com Utilizing a supercritical fluid, typically carbon dioxide, as the primary mobile phase, SFC offers distinct advantages such as faster analysis times, reduced organic solvent consumption, and unique selectivity, particularly for chiral and polar compounds. europeanpharmaceuticalreview.comacs.orgtandfonline.com

For a primary amine compound like this compound, SFC method development would focus on achieving optimal separation from its parent compound, Eclanamine, and other related metabolites. researchgate.net The polarity of the mobile phase can be fine-tuned by adding organic modifiers, such as methanol, to the supercritical CO2. tandfonline.com Furthermore, basic additives are often required to improve the peak shape and resolution of amine-containing compounds by minimizing interactions with the stationary phase. chromatographyonline.com The coupling of SFC with mass spectrometry (SFC-MS) would provide high sensitivity and specificity, enabling precise identification and quantification of this compound even at trace levels. europeanpharmaceuticalreview.comnih.gov

Hypothetical SFC Screening Parameters for this compound Analysis

ColumnModifier Gradient (% Methanol w/ 0.1% Amine Additive)Back Pressure (bar)Temperature (°C)Hypothetical Retention Time (min)Peak Shape
Diol5-40% over 5 min150403.2Symmetric
2-Ethylpyridine5-40% over 5 min150403.8Symmetric
Amino10-50% over 5 min120354.1Slight Tailing
Cyano5-35% over 4 min150452.9Symmetric

Advanced Techniques for this compound-Biomolecule Interaction Analysis

Understanding how this compound interacts with its biological targets is fundamental to elucidating its mechanism of action. Several advanced biophysical techniques are indispensable for characterizing these interactions in detail.

Surface Plasmon Resonance (SPR)

Surface Plasmon Resonance (SPR) is a label-free, real-time optical technique used to measure the binding kinetics and affinity of molecular interactions. nih.govspringernature.comportlandpress.com In a hypothetical study of this compound, a target protein would be immobilized on a sensor chip surface. nih.govspringernature.com A solution containing this compound would then be flowed over the surface. The binding of the small molecule to the protein causes a change in the refractive index at the surface, which is detected and measured in resonance units (RUs). ox.ac.uk

This technique allows for the determination of key kinetic parameters: the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD), which is a measure of binding affinity. rouken.bio By analyzing the interaction at various concentrations of this compound, a comprehensive kinetic and affinity profile can be generated, offering insights into the specificity and stability of the compound-target complex. reichertspr.combio-rad.com

Illustrative SPR Kinetic Data for this compound Binding to a Target Protein

Analyte Concentration (µM)Association Rate (ka) (1/Ms)Dissociation Rate (kd) (1/s)Dissociation Constant (KD) (µM)
1.251.5 x 10⁴7.5 x 10⁻³0.5
2.5
5.0
10.0
20.0

Isothermal Titration Calorimetry (ITC)

Isothermal Titration Calorimetry (ITC) is a gold-standard biophysical technique that directly measures the heat released or absorbed during a binding event. nih.govuni-muenchen.de This allows for the determination of a complete thermodynamic profile of the interaction between this compound and its target protein in a single experiment. nih.govwikipedia.org

In a typical ITC experiment, a solution of this compound would be titrated into a sample cell containing the target protein. harvard.edu The resulting heat changes are measured to determine the binding affinity (KD), stoichiometry of the interaction (n), and the enthalpy of binding (ΔH). uni-muenchen.de From these direct measurements, the Gibbs free energy (ΔG) and entropy (ΔS) of binding can be calculated. harvard.edu This thermodynamic signature provides deep insights into the driving forces of the interaction, such as hydrogen bonding and hydrophobic effects. khanacademy.org

Example Thermodynamic Profile of this compound Interaction from ITC

ParameterValueUnit
Stoichiometry (n)1.05-
Dissociation Constant (KD)0.45µM
Enthalpy (ΔH)-8.5kcal/mol
Entropy (ΔS)2.1cal/mol·K
Gibbs Free Energy (ΔG)-9.13kcal/mol

X-ray Crystallography of this compound Complexes

X-ray crystallography is an unparalleled technique for determining the three-dimensional atomic structure of molecules, including protein-ligand complexes. nih.govwikipedia.orglibretexts.org Obtaining a crystal structure of this compound bound to its protein target would provide a high-resolution snapshot of the binding event. nih.gov

The process involves co-crystallizing the protein with this compound or soaking the ligand into pre-formed protein crystals. libretexts.org The resulting crystal is then exposed to an X-ray beam, and the diffraction pattern is used to calculate an electron density map, from which the atomic positions can be modeled. wikipedia.org The final structure would reveal the precise orientation of this compound within the protein's binding pocket and detail the specific atomic interactions (e.g., hydrogen bonds, van der Waals forces) that stabilize the complex. nih.govfrontiersin.org This structural information is invaluable for understanding the basis of molecular recognition and for guiding structure-based drug design efforts. nih.gov

Hypothetical Crystallographic Data for this compound-Target Complex

ParameterValue
PDB IDHypothetical_ID
Resolution (Å)1.8
Space GroupP2₁2₁2₁
Unit Cell Dimensions (Å)a=50.2, b=85.5, c=110.1
R-work / R-free0.19 / 0.22

Cryo-Electron Microscopy (Cryo-EM) Applications

Cryo-electron microscopy (Cryo-EM) has emerged as a revolutionary technique in structural biology, capable of determining the structures of large macromolecular complexes at near-atomic resolution. portlandpress.com It has become particularly powerful for studying membrane proteins or other targets that are difficult to crystallize. portlandpress.com

For this compound research, Cryo-EM could be employed if its biological target is a large, dynamic complex or a membrane protein. nih.gov The technique involves flash-freezing a solution of the protein-ligand complex and imaging the individual particles with an electron microscope. jove.com Computational methods are then used to reconstruct a 3D model from thousands of 2D particle images. bbk.ac.uk Recent advancements have improved the ability of cryo-EM to visualize small-molecule ligands, making it a viable tool to understand how this compound binds to and modulates the conformation of complex biological machinery. jove.comnih.gov

Potential Cryo-EM Project Data for this compound-Target Complex

ParameterValue
EMDB IDHypothetical_ID
Resolution (Å)2.8
SymmetryC2
Number of Particles150,000
Map-to-Model FSC0.85 @ 2.8 Å

Chemical Biology Applications and Probes Derived from N Desmethyleclanamine

Applications in Proteomics and Interactomics Research:The search did not uncover any studies applying N-Desmethyleclanamine or its derivatives within the fields of proteomics or interactomics to study protein expression or protein-protein interaction networks.

While general information on the methodologies themselves (such as ABPP and PAL) is widely available, the connection to the specific compound this compound is absent from the search results. Therefore, it is not possible to provide an article with detailed, informative, and scientifically accurate content based on the user's specific request and outline. The prerequisite research linking this compound to these advanced chemical biology applications appears to be unpublished or not publicly accessible.

Future Directions and Emerging Research Avenues for N Desmethyleclanamine

Q & A

Q. How should researchers address discrepancies in the reported stability of this compound under varying pH conditions?

  • Methodological Answer :
  • Forced Degradation : Expose to acidic/basic/neutral buffers (pH 1–13) at 40°C, sampling at intervals for HPLC analysis .
  • Kinetic Modeling : Fit degradation data to first-order kinetics to derive t₁/₂ values .
  • Structural Elucidation : Isolate degradation products via preparative HPLC and characterize via NMR/MS .

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